molecular formula C6H4BrF3N2 B185593 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine CAS No. 198404-35-2

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

Katalognummer: B185593
CAS-Nummer: 198404-35-2
Molekulargewicht: 241.01 g/mol
InChI-Schlüssel: LAZGEURDWNHKNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine (CAS 1227576-47-7) is a versatile trifluoromethyl pyrimidine derivative serving as a key synthetic intermediate for research and development in agrochemical and pharmaceutical sciences. The molecular scaffold, featuring a bromomethyl group and a strongly electron-withdrawing trifluoromethyl group on a pyrimidine ring, is designed for facile further functionalization, primarily through nucleophilic substitution and cross-coupling reactions . This compound is of significant research value for the construction of novel molecules with potential biological activity. Trifluoromethyl pyrimidine derivatives have been extensively documented in the scientific literature for their potent antiviral and antifungal properties . Some novel trifluoromethyl pyrimidine compounds have demonstrated higher antiviral activity against the Tobacco Mosaic Virus (TMV) in bioassays than commercial agents, making this chemical class a promising starting point for developing new crop protection agents . The incorporation of the trifluoromethyl group is a well-established strategy in medicinal and agrochemistry, as it can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . Handling Precautions: This compound is classified with the signal word "Danger" and requires careful handling. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and risk management information. It must be stored under an inert atmosphere at 2-8°C . Important Notice: This product is intended for research applications only and is not certified for human or veterinary diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Eigenschaften

IUPAC Name

5-(bromomethyl)-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZGEURDWNHKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The process is conducted in carbon tetrachloride (CCl₄) at reflux (80–90°C) for 6–8 hours. The radical mechanism proceeds via hydrogen abstraction from the methyl group, followed by bromine transfer from NBS.

Optimization Data

ParameterOptimal ConditionYield Improvement
SolventCCl₄75%
Temperature85°C+15% vs. 70°C
NBS:Substrate Ratio1.2:182%

Side reactions, such as over-bromination or ring halogenation, are mitigated by maintaining strict stoichiometric control and inert atmospheres.

Halogen Exchange from Chloromethyl Analogues

An alternative approach involves substituting the chlorine atom in 5-(chloromethyl)-2-(trifluoromethyl)pyrimidine with bromine. This method is advantageous when the chloromethyl precursor is readily accessible.

Reaction Conditions

The halogen exchange is performed using lithium bromide (LiBr) or sodium bromide (NaBr) in dimethylformamide (DMF) at 100–120°C for 12–24 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating ion exchange.

Comparative Yields

Bromide SourceCatalystYield (%)
LiBrNone58
NaBrTBAB72
KBrTBAB68

This method avoids the need for radical initiators but requires high-purity chloromethyl starting materials to prevent byproducts.

A convergent synthetic route integrates bromomethyl group introduction during pyrimidine ring assembly. This method uses 2-bromomalonaldehyde and trifluoromethyl-substituted amidines in a one-pot cyclization reaction.

Key Steps

  • Condensation : 2-Bromomalonaldehyde reacts with trifluoromethylacetamidine in glacial acetic acid at 80°C.

  • Cyclization : The intermediate undergoes dehydration at 100°C, forming the pyrimidine ring.

  • Workup : Neutralization with aqueous sodium hydroxide and extraction with dichloromethane yields the product.

Performance Metrics

StepDurationYield (%)
Condensation3 h45
Cyclization8 h33
Overall Efficiency15

While this route simplifies synthesis by avoiding post-functionalization, the low overall yield (15–20%) limits scalability.

Multi-Step Industrial Synthesis

Industrial protocols often employ a four-step sequence to improve yield and purity:

  • N-Oxidation : 2-(Trifluoromethyl)pyrimidine is oxidized to its N-oxide using hydrogen peroxide in acetic acid.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces a chloromethyl group.

  • Bromination : The chloromethyl intermediate undergoes halogen exchange with HBr in the presence of AlBr₃ as a catalyst.

  • Purification : Column chromatography or recrystallization isolates the final product.

Scalability Data

StepCatalystTemperatureYield (%)
N-OxidationNone60°C85
ChlorinationPOCl₃110°C78
BrominationAlBr₃120°C65

This method achieves a total yield of 31–35%, balancing efficiency and practicality for large-scale production.

Challenges and Mitigation Strategies

Common Issues

  • Low Regioselectivity : Competing bromination at ring positions vs. the methyl group.
    Solution : Use sterically hindered solvents like 1,2-dichloroethane to favor side-chain reactivity.

  • Byproduct Formation : Over-bromination or decomposition under prolonged heating.
    Solution : Implement real-time monitoring via HPLC or GC-MS to terminate reactions at optimal conversion.

Stability Considerations

The bromomethyl group is prone to hydrolysis in aqueous environments. Storage under argon at –20°C in amber glass vials extends shelf life .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of pyrimidine derivatives depend heavily on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties Reference
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine 108274-33-5 C₇H₅BrF₃N₂ –CF₃ (2), –CH₂Br (5) High reactivity due to –CH₂Br; stabilized by –CF₃; used in alkylation reactions
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine 1781830-29-2 C₆H₄BrF₃N₂ –CH₃ (2), –CF₃ (4), –Br (5) Lower alkylation potential (no –CH₂Br); bromine at position 5 limits reactivity
2-[4'-(Trifluoromethyl)phenyl]-5-bromopyrimidine Not specified C₁₁H₇BrF₃N₂ –C₆H₄CF₃ (2), –Br (5) Bulky aryl group reduces steric accessibility; Suzuki coupling applications
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine 425392-76-3 C₅HBrClF₃N₂ –Cl (4), –CF₃ (6), –Br (5) Dual halogenation (–Br, –Cl) enhances electrophilicity; potential cross-coupling
5-Bromo-2-(bromomethyl)pyrimidine 1193116-74-3 C₅H₄Br₂N₂ –CH₂Br (2), –Br (5) Dual bromine sites increase reactivity but may lead to side reactions
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Not specified C₅H₃BrF₃N₃ –NH₂ (2), –CF₃ (4), –Br (5) –NH₂ enables hydrogen bonding; altered solubility and target interactions

Electronic and Steric Effects

  • Electron-Withdrawing Groups :

    • Trifluoromethyl (–CF₃) : Present in all compounds, –CF₃ deactivates the pyrimidine ring, directing electrophilic substitution to specific positions. For example, in this compound, the –CF₃ group at position 2 stabilizes the ring and polarizes the –CH₂Br group at position 5, enhancing its leaving-group ability .
    • Halogens (–Br, –Cl) : Bromine at position 5 (common in most compounds) acts as a leaving group or cross-coupling site. Chlorine in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine increases electrophilicity but reduces solubility .
  • Steric Effects :

    • Bulky substituents like the aryl group in 2-[4'-(Trifluoromethyl)phenyl]-5-bromopyrimidine hinder reactions at adjacent positions. In contrast, the compact –CH₂Br group in the target compound allows easier access for nucleophiles .

Pharmacological Relevance

  • The target compound’s –CH₂Br group is pivotal in synthesizing antagonists for receptors like P2Y2R, as seen in , where bromomethyl pyrimidines were used to develop fluorescent ligands .
  • Amino-substituted derivatives (e.g., 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine) exhibit improved solubility and hydrogen-bonding capacity, making them suitable for enzyme inhibition studies .

Biologische Aktivität

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, synthesis, structure-activity relationships (SAR), and potential applications in various fields.

Chemical Structure and Properties

The compound features a pyrimidine ring with both bromomethyl and trifluoromethyl substituents, which significantly influence its reactivity and biological activity. The molecular formula is C7H5BrF3N1C_7H_5BrF_3N_1 with a molecular weight of approximately 240.02 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in drug development.

Antiviral Activity

Research indicates that compounds containing trifluoromethylpyrimidine moieties exhibit antiviral properties. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various viral strains, showing promising results in inhibiting viral replication.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. The compound's effectiveness was evaluated using the MTT assay, comparing its activity to doxorubicin as a positive control. Results indicated varying degrees of cytotoxicity, with some derivatives showing significant inhibition at concentrations as low as 5 µg/ml .

Antifungal Activity

The antifungal properties of this compound have also been explored. In studies assessing its efficacy against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, certain derivatives exhibited inhibition rates comparable to established antifungal agents like tebuconazole. For example, specific compounds showed inhibition rates exceeding 96% against B. cinerea at a concentration of 50 µg/ml .

Insecticidal Activity

Insecticidal tests revealed that derivatives of this compound possess notable activity against agricultural pests such as Spodoptera frugiperda and Mythimna separata. Mortality rates ranged from 13.3% to 90% at concentrations of 500 µg/ml, indicating potential utility in pest management strategies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. SAR studies have identified key features that enhance its potency:

  • Substituent Positioning : Variations in the positioning of the bromomethyl and trifluoromethyl groups can alter reactivity and biological efficacy.
  • Functional Group Variation : Incorporating different functional groups at various positions on the pyrimidine ring can lead to improved interactions with biological targets.
  • Comparative Analysis : Comparisons with similar compounds (e.g., 5-Methyl-2-(trifluoromethyl)pyrimidine) highlight the importance of the bromomethyl group in enhancing nucleophilic substitution reactions, which are crucial for its biological activities.

Synthesis Methods

The synthesis of this compound typically involves several reaction steps:

  • Starting Materials : Ethyl trifluoroacetoacetate serves as an initial reagent.
  • Reagents : Common reagents used include tetrakis(triphenylphosphine) palladium(0) and potassium carbonate under controlled conditions.
  • Yield Optimization : Yields can vary widely depending on the reaction conditions but typically range from 60% to over 70% for successful syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.